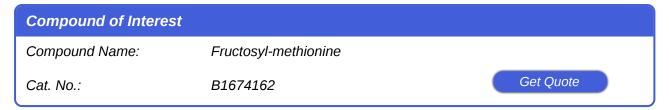


The Discovery and Initial Characterization of Fructosyl-methionine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosyl-methionine (Fru-Met), a derivative compound formed from the non-enzymatic reaction of fructose and the essential amino acid methionine, represents a key molecule in the study of glycation and the Maillard reaction. This reaction, commonly associated with the browning and flavor development in cooked foods, also has significant implications in biological systems, where advanced glycation end-products (AGEs) are linked to various pathological conditions. Fru-Met, as an early-stage Amadori rearrangement product, serves as a valuable model compound for investigating the metabolic fate and physiological effects of glycated amino acids.[1] This technical guide provides a comprehensive overview of the discovery, initial characterization, and analytical methodologies for Fructosyl-methionine.

Chemical and Physical Properties

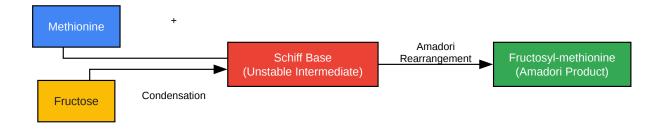
Fructosyl-methionine, with the chemical formula C11H21NO7S, is characterized by the covalent linkage of a fructose molecule to the amino group of methionine.[1] This modification significantly alters the physicochemical properties of the parent amino acid.



| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | (2S)-2-[[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid | [1] |
| CAS Number | 80860-78-2 | [1] |
| Molecular Formula | C11H21NO7S | [1] |
| Molecular Weight | 311.35 g/mol | |
| Appearance | Not specified in literature; likely a solid | |
| Solubility | Soluble in DMSO | - |

Formation of Fructosyl-methionine: The Maillard Reaction

The primary pathway for the formation of **Fructosyl-methionine** is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating. The initial step involves the condensation of the carbonyl group of fructose with the primary amino group of methionine to form a Schiff base. This unstable intermediate then undergoes the Amadori rearrangement to form the more stable 1-amino-1-deoxy-ketose, which in this case is **Fructosyl-methionine**.



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Maillard reaction pathway to **Fructosyl-methionine**.



Initial Characterization and Analytical Methodologies

The characterization and quantification of **Fructosyl-methionine** in various matrices, from food products to biological samples, rely on a suite of advanced analytical techniques.

Chromatographic Separation

High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are central to the separation of **Fructosyl-methionine** from complex mixtures. High-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection (PAD) is another powerful technique for the analysis of Amadori compounds.

Table 2: Chromatographic Methods for Fructosyl-methionine Analysis

| Technique | Typical Column | Mobile Phase (Example) | Detection |
|-----------|----------------|---|--------------------|
| RP-HPLC | C18 | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid | UV (210 nm), MS |
| HPAEC-PAD | CarboPac PA10 | Isocratic or gradient elution with sodium hydroxide and sodium acetate | Pulsed Amperometry |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the identification and quantification of **Fructosyl-methionine**. Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns.

Table 3: Mass Spectrometric Parameters for Fructosyl-methionine



| Parameter | Description |
|----------------------|--|
| Precursor Ion [M+H]+ | m/z 312 |
| Key Fragment Ion | m/z 150 (loss of the fructose moiety) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of **Fructosyl-methionine**. Predicted 1H NMR spectral data provides characteristic chemical shifts for the protons in the molecule.

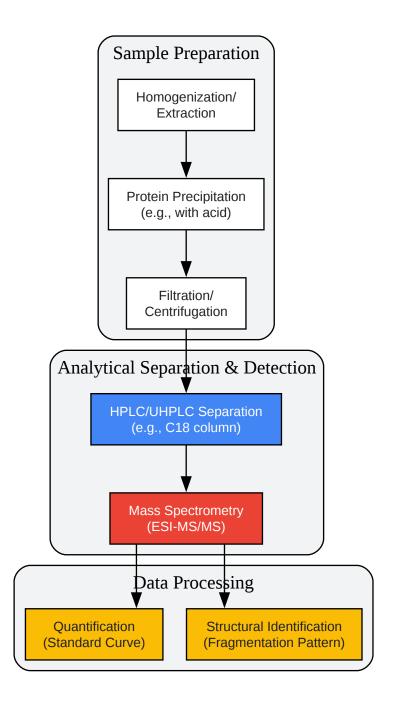
Table 4: Predicted 1H NMR Chemical Shifts for Fructosyl-methionine in D2O

| Proton Assignment | Predicted Chemical Shift (ppm) |
|---|--------------------------------|
| Methionine α-proton | 3.8-4.2 (triplet) |
| Methionine β-CH2 protons | 2.0-2.2 |
| Methionine γ-CH2 protons | 2.5-2.7 |
| Methionine S-methyl group | 2.0-2.1 (singlet) |
| (Note: These are predicted values and may vary in experimental conditions.) | |

Experimental Protocols General Experimental Workflow for Fructosylmethionine Analysis

The analysis of **Fructosyl-methionine** typically follows a standardized workflow, from sample preparation to data analysis.





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A general workflow for **Fructosyl-methionine** analysis.

Protocol for DPPH Radical Scavenging Assay

This protocol is adapted from general procedures for assessing the antioxidant activity of compounds.



- Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Sample Preparation: Prepare a series of concentrations of **Fructosyl-methionine** in methanol.
- Reaction: In a microplate well or cuvette, mix the **Fructosyl-methionine** solution with the DPPH solution.
- Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
- Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Protocol for Enzymatic Synthesis of Fructosylmethionine

This protocol is based on the use of fructosyltransferases for the synthesis of fructosyl-amino acids.

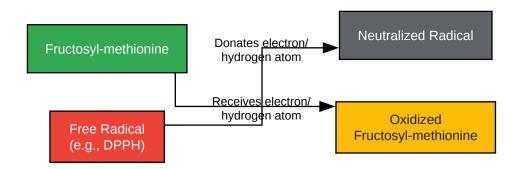
- Enzyme Source: Utilize a fructosyltransferase, for example, from Aspergillus oryzae.
- Reaction Mixture: Prepare a reaction mixture containing methionine and fructose in a suitable buffer (e.g., pH 7.4).
- Enzyme Addition: Add the fructosyltransferase to the reaction mixture.
- Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle agitation.
- Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.



 Purification: Once the reaction is complete, purify the Fructosyl-methionine from the reaction mixture using chromatographic techniques.

Biological Significance and Potential Applications

The initial characterization of **Fructosyl-methionine** has highlighted its potential as an antioxidant. One study reported an EC50 value of 25 μ M in a DPPH assay, indicating its capacity to scavenge free radicals. This antioxidant activity is of interest for its potential protective effects against oxidative stress-related damage.



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Antioxidant action of **Fructosyl-methionine**.

As a product of the Maillard reaction, **Fructosyl-methionine** is present in a variety of heat-processed foods, including cereal products, roasted coffee, and cocoa beans. Its presence and potential biological activities are of significant interest to food scientists and nutritionists. In the field of drug development, understanding the formation and effects of glycated amino acids like **Fructosyl-methionine** is crucial for research into diabetes, aging, and other conditions associated with the accumulation of advanced glycation end-products.

Conclusion

Fructosyl-methionine, an Amadori product of the Maillard reaction, is a molecule of growing interest in both food science and biomedical research. Its initial characterization has been facilitated by advanced analytical techniques, revealing its chemical nature and potential antioxidant properties. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to further investigate the role of **Fructosyl-methionine** in various chemical and biological systems. Future research will likely



focus on elucidating its metabolic pathways, its precise mechanisms of action, and its broader implications for human health and nutrition.

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References

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